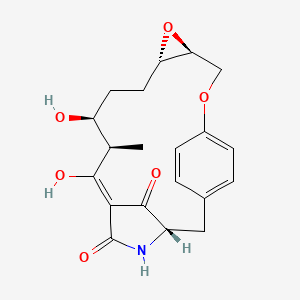
(9S)-Macrocidin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S)-Macrocidin B is a naturally occurring compound known for its complex structure and significant biological activities. It belongs to the class of macrolide antibiotics, which are characterized by their large macrocyclic lactone rings. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-Macrocidin B involves multiple steps, including the formation of the macrocyclic lactone ring. One common synthetic route starts with the preparation of the key intermediate through a series of reactions such as aldol condensation, reduction, and cyclization. The reaction conditions typically involve the use of strong bases, reducing agents, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of microorganisms. These microorganisms are cultured under controlled conditions to produce the compound in significant quantities. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(9S)-Macrocidin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of oxidizing agents under acidic or basic conditions. Reduction reactions typically require reducing agents and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted macrolides with different functional groups.
Scientific Research Applications
(9S)-Macrocidin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide synthesis and reactivity.
Biology: The compound is investigated for its antimicrobial properties and its effects on various biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly as an antibiotic.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9S)-Macrocidin B involves its interaction with specific molecular targets in bacterial cells. It binds to the bacterial ribosome, inhibiting protein synthesis and leading to cell death. The compound’s large macrocyclic structure allows it to fit into the ribosomal binding site, blocking the translation process and preventing the bacteria from producing essential proteins.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Clarithromycin: Another erythromycin derivative with enhanced stability and activity.
Uniqueness
(9S)-Macrocidin B is unique due to its specific structural features and the presence of certain functional groups that differentiate it from other macrolides. These unique features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(3S,6Z,8R,9S,12S,14S)-7,9-dihydroxy-8-methyl-13,16-dioxa-4-azatetracyclo[15.2.2.13,6.012,14]docosa-1(20),6,17(21),18-tetraene-5,22-dione |
InChI |
InChI=1S/C20H23NO6/c1-10-14(22)6-7-15-16(27-15)9-26-12-4-2-11(3-5-12)8-13-19(24)17(18(10)23)20(25)21-13/h2-5,10,13-16,22-23H,6-9H2,1H3,(H,21,25)/b18-17-/t10-,13+,14+,15+,16+/m1/s1 |
InChI Key |
VTJGYKOVEXOBKN-OMNAUCNISA-N |
Isomeric SMILES |
C[C@@H]/1[C@H](CC[C@H]2[C@@H](O2)COC3=CC=C(C[C@H]4C(=O)/C(=C1/O)/C(=O)N4)C=C3)O |
Canonical SMILES |
CC1C(CCC2C(O2)COC3=CC=C(CC4C(=O)C(=C1O)C(=O)N4)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















